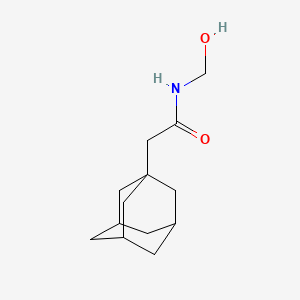
2-(1-adamantyl)-N-(hydroxymethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(hydroxymethyl)acetamide, also known as memantine, is a drug that is used to treat Alzheimer's disease and other neurological disorders. It was first synthesized in the 1960s and was approved for use in the United States in 2003. Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Mécanisme D'action
Memantine acts as a non-competitive antagonist of the NMDA receptor, which is involved in learning and memory. It binds to the receptor and blocks the influx of calcium ions, which can cause neuronal damage. Memantine also modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
Memantine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to protect against neuronal damage and promote neurogenesis. Memantine has been shown to have a low toxicity profile and is generally well-tolerated in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Memantine has several advantages for lab experiments, including its ability to modulate the activity of multiple neurotransmitter systems and its low toxicity profile. However, it also has some limitations, including its relatively high cost and the need for specialized equipment to administer the drug.
Orientations Futures
There are several future directions for the study of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide. One area of research is the development of new formulations of the drug that can be administered more easily and at a lower cost. Another area of research is the investigation of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide's potential use in the treatment of other neurological disorders, such as traumatic brain injury and stroke. Additionally, researchers are exploring the use of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2-(1-adamantyl)-N-(hydroxymethyl)acetamide involves the reaction of 1-adamantylamine with formaldehyde and acetic anhydride. The resulting product is then hydrolyzed with hydrochloric acid to yield 2-(1-adamantyl)-N-(hydroxymethyl)acetamide. This synthesis method was first reported by Eli Lilly and Company in 1968.
Applications De Recherche Scientifique
Memantine has been extensively studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and other neurological disorders. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage. Memantine has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-(hydroxymethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-8-14-12(16)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11,15H,1-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYBSPXUQKQUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Adamantan-1-YL)-N-(hydroxymethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)

![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)
![5-[3-(1H-imidazol-2-yl)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689998.png)
![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)

![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)
![9-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690038.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)
